3-Ethynylquinoline
Overview
Description
3-Ethynylquinoline is an aromatic nitrogen-containing heterocyclic compound with the molecular formula C11H7N . It is a derivative of quinoline, which is known for its wide range of biological and pharmacological activities . The ethynyl group at the third position of the quinoline ring imparts unique chemical properties to this compound, making it a subject of interest in various fields of scientific research .
Preparation Methods
The synthesis of 3-Ethynylquinoline can be achieved through several methods. One common approach involves the cyclization of 2-aminoaryl ketones with phenylacetylenes in the presence of a zinc trifluoromethanesulfonate catalyst in an ionic liquid medium . This method provides a high yield of the desired product under relatively mild conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and efficiency .
Chemical Reactions Analysis
3-Ethynylquinoline undergoes various types of chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can yield 3-haloquinolines, while nucleophilic substitution can produce various 3-substituted quinolines .
Scientific Research Applications
3-Ethynylquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Ethynylquinoline involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors involved in disease processes, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
3-Ethynylquinoline can be compared with other quinoline derivatives such as:
Quinoline: The parent compound, known for its broad range of biological activities.
3-Cyanoquinoline: Another derivative with potential anticancer properties.
4-Anilinoquinoline: Known for its tyrosine kinase inhibitory activity.
The uniqueness of this compound lies in its ethynyl group, which imparts distinct chemical reactivity and potential biological activities compared to other quinoline derivatives .
Biological Activity
3-Ethynylquinoline is a derivative of quinoline, a bicyclic compound known for its diverse biological activities. Quinoline and its derivatives have gained significant attention in medicinal chemistry due to their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.
Antimicrobial Activity
This compound exhibits notable antimicrobial properties. Research indicates that quinoline derivatives can inhibit bacterial growth by interfering with essential metabolic pathways. For instance, studies have shown that modifications in the quinoline structure can enhance antibacterial activity against various Gram-positive and Gram-negative bacteria.
Anticancer Potential
The anticancer properties of this compound have been explored in various studies. Its mechanism involves the induction of apoptosis in cancer cells and the inhibition of tumor growth. Notably, some derivatives have shown selective toxicity towards cancer cells while sparing normal cells.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory effects. It appears to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many quinoline derivatives act as enzyme inhibitors, affecting pathways crucial for microbial survival or cancer cell proliferation.
- DNA Intercalation : Some studies suggest that this compound can intercalate into DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, leading to cell death.
Study on Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antibacterial effects of various quinoline derivatives, including this compound. The results indicated that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Anticancer Research
Research conducted by Zhang et al. focused on the anticancer effects of this compound in vitro. The study found that treatment with this compound led to a dose-dependent decrease in cell viability in several cancer cell lines, including breast and lung cancer cells. The underlying mechanism was attributed to apoptosis induction via caspase activation .
Anti-inflammatory Study
In a recent investigation published in Pharmaceutical Biology, researchers assessed the anti-inflammatory potential of this compound using a murine model of inflammation. The findings revealed that administration of the compound significantly reduced inflammatory markers and cytokine levels compared to control groups .
Data Table: Biological Activities of this compound
Properties
IUPAC Name |
3-ethynylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N/c1-2-9-7-10-5-3-4-6-11(10)12-8-9/h1,3-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASBDHAOKWPWQMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC2=CC=CC=C2N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20365729 | |
Record name | 3-ethynylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20365729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78593-40-5 | |
Record name | 3-ethynylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20365729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-ethynylquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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